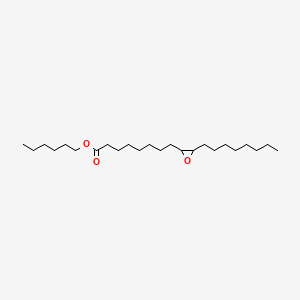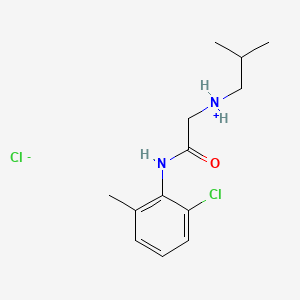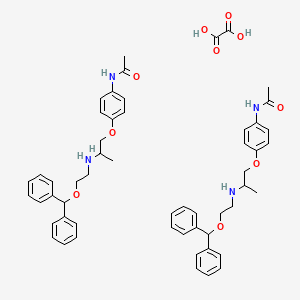
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is a heterocyclic compound that features both an imidazole ring and a benzimidazole ring, with a trifluoromethyl group attached to the benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole typically involves the condensation of 2-(1-imidazolyl)aniline with trifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (around 230°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolone derivatives, while reduction can produce hydrogenated benzimidazole compounds.
Applications De Recherche Scientifique
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an antifungal and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(1-imidazolyl)benzene: This compound features three imidazole rings attached to a benzene ring and is used in the synthesis of coordination polymers.
5-(2-Methylimidazol-1-yl)isophthalic acid: This compound is used in the construction of metal-organic frameworks and has similar coordination properties.
2-(5-Imidazolyl)-4-methylphenol: This compound is a model for studying tyrosine-histidine covalent bonding.
Uniqueness: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is unique due to the presence of both an imidazole and a benzimidazole ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H7F3N4 |
|---|---|
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
2-imidazol-1-yl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-2-8-9(5-7)17-10(16-8)18-4-3-15-6-18/h1-6H,(H,16,17) |
Clé InChI |
GGMWPRBFBQARQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)




![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)



